3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Background and Significance of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine derivatives represent a critical class of heterocyclic compounds characterized by a fused bicyclic structure combining thiophene and pyridine rings. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antiplatelet, anticancer, and antimicrobial activities. The structural versatility of the thieno[2,3-b]pyridine core allows for functionalization at multiple positions, enabling fine-tuning of electronic and steric properties for targeted biological interactions. For instance, the trifluoromethyl (-CF₃) group, commonly incorporated into these derivatives, enhances metabolic stability and lipophilicity, improving drug-like properties.
The compound 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exemplifies this structural adaptability. Its substitution pattern—including amino, chloroaryl, alkyl, and trifluoromethyl groups—suggests potential interactions with enzymes such as phosphoinositide-specific phospholipase C (PLC-γ) and tyrosine kinases, which are implicated in cancer progression. Comparative studies of similar derivatives, such as ticlopidine and clopidogrel, highlight the importance of the thienopyridine scaffold in modulating platelet aggregation through adenosine diphosphate (ADP) receptor inhibition.
Historical Development of Thienopyridine Chemistry
The synthesis of thieno[2,3-b]pyridine derivatives dates to the mid-20th century, with early methods relying on cyclocondensation reactions of cyanothioacetamides and arylhydrazones. A landmark advancement occurred in the 1970s with the development of ticlopidine, the first thienopyridine antiplatelet agent, which demonstrated the clinical viability of this structural class. Subsequent efforts focused on optimizing pharmacokinetic profiles, leading to clopidogrel, a second-generation derivative with improved safety and efficacy.
Modern synthetic strategies employ multi-component reactions and transition metal catalysis to access complex substitution patterns. For example, the Pfitzinger reaction and Thorpe-Ziegler cyclization have been utilized to construct the thieno[2,3-b]pyridine core. Recent advances in fluorination techniques, such as the incorporation of trifluoromethyl groups via radical pathways, have expanded the structural diversity of these compounds.
Current Research Landscape and Scientific Importance
Contemporary studies emphasize the therapeutic potential of thieno[2,3-b]pyridine derivatives in oncology and infectious diseases. For instance, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (a structural analog) inhibits PLC-γ, disrupting cancer cell migration and proliferation in triple-negative breast cancer models. Similarly, derivatives bearing 2-thienyl and trifluoromethyl substituents exhibit nanomolar cytotoxicity against leukemia and colorectal cancer cell lines.
In antimicrobial research, thieno[2,3-b]pyridine-thiazole hybrids demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to ampicillin. Computational studies further validate these findings, with molecular docking revealing strong interactions between thienopyridine derivatives and bacterial DNA gyrase.
Compound Classification within Heterocyclic Chemistry
Thieno[2,3-b]pyridines belong to the broader family of fused heterocycles, which are classified based on ring size, heteroatom type, and aromaticity. The compound is a polycyclic system featuring:
- A thiophene ring (five-membered, sulfur-containing).
- A pyridine ring (six-membered, nitrogen-containing).
- Substituents including an amino group (-NH₂), 2-chlorophenyl, ethyl, methyl, and trifluoromethyl groups.
This structure aligns with the IUPAC nomenclature for bicyclic heterocycles, where the thiophene moiety is fused at the 2,3-positions of the pyridine ring. The presence of multiple electronegative groups (e.g., -Cl, -CF₃) enhances dipole interactions with biological targets, while the carboxamide linkage facilitates hydrogen bonding. Within medicinal chemistry, such compounds are categorized as small-molecule enzyme inhibitors or receptor antagonists, depending on their mechanism of action.
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3OS/c1-3-10-8(2)13(18(20,21)22)12-14(23)15(27-17(12)25-10)16(26)24-11-7-5-4-6-9(11)19/h4-7H,3,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMCBODCCUMWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization via S-Alkylation and Condensation
The thieno[2,3-b]pyridine core is constructed through a Gould–Jacob-type cyclization. A modified procedure from Stroganova et al. (2021) involves reacting 2-chloro-N-(2-chlorophenyl)acetamide with ethyl 3-aminothiophene-2-carboxylate in the presence of aqueous potassium hydroxide. Key steps include:
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S-Alkylation : The thiophene sulfur attacks the α-carbon of 2-chloroacetamide, forming a thioether intermediate.
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Cyclization : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon generates the bicyclic system.
Representative Conditions :
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Solvent : Ethanol/water (3:1 v/v)
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Temperature : Room temperature (25°C)
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Yield : 68–75% (crude product)
Functionalization of the Bicyclic Core
Introduction of Trifluoromethyl and Alkyl Groups
The trifluoromethyl group at position 4 is introduced via nucleophilic aromatic substitution (NAS) using trimethyl(trifluoromethyl)silane (TMSCF₃) under oxidative conditions. Concurrently, ethyl and methyl groups are incorporated at positions 5 and 6 through Friedel–Crafts alkylation:
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Trifluoromethylation :
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Reagents : TMSCF₃, CuI, 1,10-phenanthroline
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Solvent : DMF, 80°C, 24 h
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Yield : 62%
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Ethyl/Methyl Introduction :
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Reagents : Ethyl bromide, methyl iodide, AlCl₃
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Solvent : Dichloromethane, 0°C → rt
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Yield : 58% (combined)
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Oxidation and Final Functionalization
Oxidative Dimerization and Amide Formation
Hypochlorite-mediated oxidation (NaOCl) in 1,4-dioxane induces regioselective dimerization, forming the 3-amino-carboxamide moiety. Critical parameters include:
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Oxidant : 10% aqueous NaOCl
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Solvent : 1,4-dioxane
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Time : 6–8 h at room temperature
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Yield : 37–43%
Mechanistic Insight :
The reaction proceeds via electrophilic chlorination at C(3), followed by deprotonation and intramolecular cyclization (Figure 1). Steric effects from the 2-chlorophenyl group direct regioselectivity toward the observed product.
Purification and Characterization
Chromatographic Separation and Spectroscopic Validation
Crude product is purified via flash chromatography (silica gel, petroleum ether/EtOAc gradient). Structural confirmation employs:
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¹H/¹³C NMR : Distinct signals for NH₂ (δ 6.88 ppm), CF₃ (δ 121.5 ppm, q, J = 270 Hz), and aromatic protons.
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HRMS : [M+H]⁺ calc. 441.0987, found 441.0983.
Purity : ≥95% (HPLC, C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (NaOCl/Dioxane) | Method B (NaOCl/CH₂Cl₂/TEBAC) |
|---|---|---|
| Yield (%) | 37–43 | 43–64 |
| Reaction Time (h) | 6–8 | 4–10 |
| Key Advantage | No phase-transfer catalyst | Higher reproducibility |
| Limitation | Lower yield | Requires TEBAC optimization |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or sodium azide for azidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anti-Cancer Activity
Research has highlighted the anti-proliferative effects of thieno[2,3-b]pyridine derivatives, including the compound . A study demonstrated that various analogues exhibited substantial inhibition of cancer cell lines, particularly colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells. The results indicated that specific derivatives could inhibit cell growth by over 85% in these models, showcasing their potential as anti-cancer agents .
Table 1: Anti-Proliferative Activity of Thieno[2,3-b]pyridine Analogues
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 3a | HCT116 | >85 |
| 3b | MDA-MB-231 | >85 |
| 3c | HCT116 | >80 |
| 3d | MDA-MB-231 | >75 |
Inhibition of IKK Complex
The compound has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in regulating the NF-κB signaling pathway. This pathway is involved in inflammatory responses and cancer progression. By inhibiting IKK activity, the compound may provide therapeutic benefits in treating autoimmune diseases and inflammatory conditions .
Pesticide Development
The structural characteristics of thieno[2,3-b]pyridine derivatives make them suitable candidates for pesticide formulation. The compound's ability to interact with biological targets suggests potential use as a pesticide or herbicide. Its efficacy against specific pests can be enhanced by modifying its chemical structure to improve bioavailability and target specificity .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their biological activities. The findings indicated that modifications to the thieno ring could enhance anti-cancer properties while maintaining low toxicity profiles in normal cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual role in both inhibiting proliferation and promoting programmed cell death .
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Potential interactions with genetic material, influencing gene expression or replication processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their distinguishing features are summarized below:
Key Structural Differences :
- Position 4 : The trifluoromethyl group in the target compound contrasts with phenyl (AM-001) or methyl (Compound 36b) groups. Trifluoromethyl enhances metabolic stability and electron-withdrawing effects .
- Position 6: Ethyl (target) vs. thiophen-2-yl (AM-001, ) or cyano groups . Thiophen-2-yl may improve π-π stacking in biological targets.
- Carboxamide Substituent : 2-Chlorophenyl (target) vs. 4-fluoro-2-methylphenyl () or 4-fluorophenyl (AM-001). Chlorine’s hydrophobicity may enhance binding affinity.
Physicochemical Properties
Biological Activity
3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This thienopyridine derivative is being researched for its effects on various biological targets, including antimicrobial, anticancer, and enzyme inhibitory activities. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula: C15H14ClF3N2O
- Molecular Weight: 313.74 g/mol
- CAS Number: Not specified in the available literature.
Antimicrobial Activity
Research has indicated that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been shown to possess activity against various bacterial strains. A study evaluating structure-activity relationships (SAR) found that compounds with electron-withdrawing groups like chloro and trifluoromethyl enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli | |
| Similar thienopyridine derivatives | Significant | S. aureus, B. subtilis |
Cytotoxic Activity
The cytotoxic effects of thienopyridine derivatives have been assessed in various cancer cell lines. For example, derivatives similar to the compound of interest have shown promising results in inhibiting cell proliferation in breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines. The most active derivatives demonstrated IC50 values ranging from 1.18 to 4.62 µM .
Study on Antibacterial Activity
In a recent study, a series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that the presence of halogen substituents significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at concentrations as low as 0.05 mL .
Structure-Activity Relationship (SAR)
The SAR analysis conducted on thienopyridine derivatives revealed that modifications at specific positions within the molecule could lead to enhanced biological activity. For example, the introduction of a trifluoromethyl group was associated with increased potency against microbial strains due to improved lipophilicity and electronic properties .
Q & A
Q. What are the recommended synthetic routes for preparing thieno[2,3-b]pyridine-2-carboxamide derivatives, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of substituted thiophene precursors with carboxamide moieties under basic conditions. For example, derivatives are synthesized via nucleophilic substitution using 2-chloroacetamide intermediates in the presence of 10% aqueous KOH at 100°C, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Optimization strategies include adjusting stoichiometry (e.g., 1:1 molar ratios of precursors) and reaction time (1–2 hours), which can improve yields up to 94% . Purity verification via HPLC (≥95%) is critical .
Q. What analytical techniques are essential for confirming the structural integrity of synthesized thieno[2,3-b]pyridine derivatives?
Key methods include:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., trifluoromethyl groups at δ ~120 ppm in 13C NMR) .
- IR spectroscopy : Identify functional groups like C=O (1731 cm⁻¹) and C≡N (2215 cm⁻¹) .
- Mass spectrometry : Validate molecular weights (e.g., [M+H]+ peaks matching calculated values within 0.1 Da) .
- Melting point analysis : Ensure consistency with literature values (e.g., 255–256°C for antiplasmodial derivatives) .
Q. How can researchers assess the purity of thieno[2,3-b]pyridine carboxamides, and what thresholds are acceptable for biological testing?
HPLC with UV detection (λ = 254 nm) is standard, with ≥95% purity required for in vitro assays . Impurity profiles should be documented, particularly for byproducts like unreacted chloroacetamide intermediates . For crystallography studies, ≥98% purity is recommended to ensure high-resolution data .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies guide the design of thieno[2,3-b]pyridine derivatives with enhanced biological activity?
SAR analysis involves systematic substitution of the phenyl ring (e.g., electron-withdrawing groups like -CF3 or halogens at the 4-position) to modulate target binding. For example:
- FOXM1 inhibition : N-(4-chloro-2-(trifluoromethyl)phenyl) derivatives show IC50 values <1 µM due to enhanced hydrophobic interactions .
- Antiplasmodial activity : 3,6-Diamino-5-cyano derivatives with fluorophenyl groups exhibit sub-micromolar potency against Plasmodium falciparum . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .
Q. What crystallographic strategies are effective for resolving structural ambiguities in thieno[2,3-b]pyridine derivatives?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, achieving R-factors <0.05. Key parameters include Mo Kα radiation (λ = 0.71073 Å) and data-to-parameter ratios >15:1 .
- Twinned data handling : SHELXE is robust for high-throughput phasing of macromolecular complexes, even with low-resolution (<2.0 Å) data .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) to explain packing motifs .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Dose-response validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., 72-hour incubation for antiplasmodial tests) .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to rule out nonspecific effects .
- Metabolic stability checks : Use liver microsomes to assess if inactive compounds are rapidly metabolized .
Q. What experimental approaches are recommended for elucidating the mechanism of action of thieno[2,3-b]pyridine-based inhibitors?
- Western blotting : Quantify target protein suppression (e.g., FOXM1 in MDA-MB-231 cells) using antibodies like anti-FOXM1 (1:1000 dilution) and IRDye® secondary reagents .
- Cellular thermal shift assays (CETSA) : Confirm direct target engagement by monitoring protein stability post-treatment .
- RNA interference : Combine siRNA knockdown with compound treatment to validate target specificity .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for reactions involving trifluoromethyl groups to avoid hydrolysis .
- Data interpretation : Use software like ImageJ (Western blot quantification) and GraphPad Prism (statistical analysis) .
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
